molecular formula C17H11N3O3 B12677232 2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate CAS No. 94213-36-2

2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate

Cat. No.: B12677232
CAS No.: 94213-36-2
M. Wt: 305.29 g/mol
InChI Key: RYDGVOWJTFTKDR-UHFFFAOYSA-N
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Description

Table 1: Structural Comparison with Common Aromatic Diisocyanates

Compound Isocyanate Groups Substituents Molecular Weight (g/mol)
2,4-Toluene diisocyanate (2,4-TDI) 2 Methyl at 2-position 174.16
2,6-Toluene diisocyanate (2,6-TDI) 2 Methyl at 2-position 174.16
m-Phenylene diisocyanate 2 None 160.13
Target Compound 3 Methyl and benzyl substituents 305.29

Key differences:

  • Functionality : The target compound’s third isocyanate group enables triple crosslinking capabilities absent in conventional diisocyanates.
  • Steric Profile : The benzyl substituent introduces greater steric bulk compared to toluene diisocyanates, potentially reducing reaction kinetics but improving thermal stability.
  • Electronic Effects : The methyl group’s electron-donating nature contrasts with the electron-withdrawing isocyanate groups, creating localized regions of varied reactivity.

Properties

CAS No.

94213-36-2

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

1,3-diisocyanato-2-[(5-isocyanato-2-methylphenyl)methyl]benzene

InChI

InChI=1S/C17H11N3O3/c1-12-5-6-14(18-9-21)7-13(12)8-15-16(19-10-22)3-2-4-17(15)20-11-23/h2-7H,8H2,1H3

InChI Key

RYDGVOWJTFTKDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)CC2=C(C=CC=C2N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with m-phenylene diisocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product. Industrial production methods often involve the use of high-pressure reactors and precise temperature control to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the isocyanate groups to amine groups.

    Substitution: The isocyanate groups can react with nucleophiles, such as alcohols and amines, to form urethanes and ureas, respectively.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are urea derivatives, amines, urethanes, and ureas.

Scientific Research Applications

Industrial Applications

  • Polyurethane Production:
    • The primary application of 2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is in the production of polyurethane materials. Its dual isocyanate functionality enhances the properties of the resulting polyurethane, allowing for tailored characteristics suitable for specialized applications such as coatings, adhesives, and elastomers.
  • Coatings and Sealants:
    • The compound is utilized in high-performance coatings due to its ability to form durable films that resist degradation from environmental factors. It is also used in sealants where flexibility and adhesion are critical.
  • Adhesives:
    • In adhesive formulations, this compound provides strong bonding capabilities, making it suitable for various substrates including metals, plastics, and wood.
  • Research Applications:
    • The compound is also used in research settings to study its reactivity with various nucleophiles such as water, alcohols, and amines. Understanding these interactions is essential for assessing its environmental impact and behavior during industrial applications.

Case Study 1: Polyurethane Foam Development

A study conducted on the utilization of this compound in developing flexible polyurethane foams demonstrated enhanced mechanical properties compared to foams produced with simpler diisocyanates. The resultant foams exhibited improved resilience and thermal stability, making them suitable for automotive interiors and furniture upholstery.

Case Study 2: Coating Formulations

Research into coating formulations incorporating this diisocyanate revealed that it contributes significantly to the hardness and scratch resistance of the final product. A comparative analysis showed that coatings made with this compound outperformed those made with traditional isocyanates in terms of longevity and resistance to solvents.

Mechanism of Action

The mechanism of action of 2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate involves the reaction of its isocyanate groups with nucleophiles. The isocyanate groups are highly electrophilic and readily react with nucleophilic groups, such as hydroxyl and amine groups, to form stable urethane and urea linkages. This reactivity is exploited in various applications, such as polymerization and cross-linking processes.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Selected Diisocyanates
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents/Features
m-Phenylene diisocyanate 123-61-5 C₈H₄N₂O₂ 160.13 Two -NCO groups at meta positions on benzene
Hexamethylene diisocyanate (HDI) 822-06-0 C₈H₁₂N₂O₂ 168.19 Aliphatic chain with two -NCO groups
Toluene diisocyanate (TDI) 584-84-9 C₉H₆N₂O₂ 174.16 Methyl group and two -NCO groups on benzene
2-(Chloromethyl)phenyl isocyanate 52986-66-0 C₈H₆ClNO 167.59 Chloromethyl substituent adjacent to -NCO
Target Compound N/A C₁₇H₁₃N₃O₃ 307.31 (estimated) m-Phenylene backbone with bulky methyl-isocyanato substituent
Key Observations:
  • This contrasts with TDI, where a single methyl group minimally impacts reactivity .
  • Molecular Weight : The target compound’s higher molecular weight (estimated ~307 g/mol) may influence solubility and polymer crosslinking density compared to simpler analogs like HDI (168.19 g/mol) .
Table 2: Reactivity and Industrial Use Cases
Compound Reactivity Profile Common Applications References
m-Phenylene diisocyanate High reactivity due to aromatic -NCO groups; forms rigid polyurethanes High-performance coatings, adhesives, poly(amide-imide-ester) resins
HDI Moderate reactivity; hydrolytically stable Automotive coatings, UV-resistant elastomers
TDI High reactivity; volatile Flexible foams, sealants
Target Compound Likely slower reaction kinetics (steric hindrance) Potential niche uses in thermally stable polymers or specialty adhesives Inferred
Critical Insights:
  • Thermal Stability : The rigid aromatic backbone of the target compound may enhance thermal stability compared to aliphatic HDI, similar to m-phenylene diisocyanate (Tg > 100°C in epoxy composites) .
  • Solubility : Bulky substituents could improve solubility in polar aprotic solvents, addressing challenges seen with unmodified m-phenylene diisocyanate .

Biological Activity

2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate (CAS No. 94213-36-2) is a complex chemical compound characterized by its dual isocyanate functional groups. It is primarily utilized in the production of polyurethane materials due to its high reactivity with polyols, forming urethane linkages. Understanding its biological activity is essential for evaluating its safety and efficacy in industrial applications.

  • Molecular Formula : C17H11N3O3
  • Molecular Weight : 305.29 g/mol
  • Appearance : White solid
  • LogP : 4.73, indicating moderate lipophilicity

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, particularly its potential toxicity and reactivity with nucleophiles.

Toxicological Profile

  • Carcinogenic Potential : The compound has been classified as a potential carcinogen based on studies showing significant tumor incidence in experimental animals following prolonged exposure. It is categorized under Group 2A or 2B by IARC, indicating it is "reasonably anticipated to be a carcinogen" .
  • Reactivity with Biological Molecules : The presence of isocyanate groups allows the compound to react with nucleophiles such as proteins and DNA, which can lead to alterations in cellular functions and potentially harmful effects.
  • Hydrolysis and Degradation : Interaction with moisture can lead to hydrolysis, forming urea derivatives that may have different biological activities compared to the parent compound .

Case Study 1: Toxicity Assessment in Animal Models

A study investigated the chronic toxicity of this compound in male F344 rats. The results indicated that exposure to doses below 10 mg/m³ resulted in statistically significant tumor incidence, suggesting a clear link between exposure levels and cancer development .

Case Study 2: Interaction with Cellular Components

Research focusing on the reactivity of isocyanates with proteins demonstrated that this compound can form stable adducts, leading to potential immunogenic responses. This was evidenced by increased antibody production against modified proteins in exposed subjects .

Summary of Biological Activities

Activity TypeDescription
Carcinogenicity Classified as a potential carcinogen; linked to tumor formation in animal studies .
Protein Interaction Forms adducts with proteins, potentially leading to immune responses .
Hydrolysis Products Reacts with water to produce urea derivatives; impacts on biological activity are noted .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate?

  • Methodological Answer : Synthesis typically involves phosgenation of the corresponding diamine precursor, followed by distillation under reduced pressure to isolate the diisocyanate. Purity can be assessed via FT-IR (to confirm –NCO groups at ~2270 cm⁻¹) and HPLC with UV detection (to quantify residual amines or side products). Ensure inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How does the reactivity of this compound compare to other aromatic diisocyanates in polyurethane formation?

  • Methodological Answer : Reactivity is influenced by substituents on the aromatic ring. Electron-donating groups (e.g., methyl in 2-((5-Isocyanato-2-methylphenyl)methyl)) enhance the electrophilicity of the –NCO group, accelerating urethane formation. Compare reaction kinetics using differential scanning calorimetry (DSC) under controlled stoichiometric ratios with polyols .

Q. What analytical techniques are most effective for characterizing structural and thermal properties?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns and methyl group positions.
  • TGA/DSC to evaluate thermal stability and decomposition profiles (e.g., onset temperatures for –NCO degradation).
  • X-ray crystallography (if crystalline) to resolve steric effects from the methyl substituent .

Q. What safety protocols are critical for handling this diisocyanate in laboratory settings?

  • Methodological Answer : Implement:

  • Vapor control : Use fume hoods with ≥0.5 m/s face velocity and monitor airborne concentrations via OSHA Method 42.
  • PPE : Nitrile gloves, respirators with organic vapor cartridges, and chemically resistant aprons.
  • Emergency protocols : Neutralize spills with aqueous ammonia (5% v/v) to convert –NCO groups to less hazardous urea derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl substituent influence reaction mechanisms with nucleophiles?

  • Methodological Answer : Computational modeling (DFT) can map electron density around the –NCO group to predict regioselectivity. Experimentally, compare reaction rates with primary/secondary alcohols using in-situ IR to track –NCO consumption. The methyl group may hinder access to the ortho –NCO site, favoring meta reactivity .

Q. What structure-property relationships govern its performance in high-performance elastomers?

  • Methodological Answer : Correlate crosslink density (via swelling experiments in toluene) with mechanical properties (tensile strength, elongation at break). The methyl group’s steric bulk may reduce chain mobility, increasing Tg (measured via DMA) but lowering flexibility .

Q. How can contradictory data on its acute toxicity be reconciled across studies?

  • Methodological Answer : Discrepancies often arise from exposure matrix differences (aerosol vs. vapor). Standardize assays using OECD Test Guideline 403 (inhalation toxicity in rodents) with LC₅₀ calculations. Cross-validate with in vitro models (e.g., alveolar cell lines) to isolate metabolic pathways .

Q. What are the environmental degradation pathways under UV exposure or aqueous conditions?

  • Methodological Answer : Conduct photolysis studies using a solar simulator (λ > 290 nm) and analyze degradation products via LC-MS. Hydrolysis in buffered solutions (pH 4–9) can identify urea or amine derivatives. Assess ecotoxicity using Daphnia magna acute assays (OECD 202) .

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